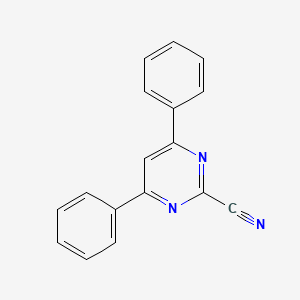

2-cyano-4,6-diphenylpyrimidine

Description

Contextualization within Heterocyclic Chemistry: The Pyrimidine (B1678525) Scaffold

The core of 2-cyano-4,6-diphenylpyrimidine is the pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. ontosight.ai In the broader context of heterocyclic chemistry, the pyrimidine scaffold is considered a "privileged structure". bohrium.commdpi.com This designation stems from its widespread presence in a multitude of biologically active compounds, including natural products like thiamine (B1217682) and the nucleotide bases that form the building blocks of DNA and RNA. bohrium.com

The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, and even slight changes to the substituents can lead to significant shifts in biological and physical properties. bohrium.com This adaptability has made pyrimidine and its derivatives, including fused ring systems like pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, central to medicinal chemistry research, with applications ranging from anticancer to anti-inflammatory agents. bohrium.comrsc.orgnih.gov

Academic Significance of the Cyano and Diphenyl Substituents

The specific substituents on the pyrimidine ring—the cyano group and the two phenyl groups—are crucial in defining the chemical character and research utility of this compound.

The cyano group (-C≡N) is a versatile and highly important functional group in organic synthesis. numberanalytics.comnih.gov Its introduction into a molecule, a process known as cyanation, is a fundamental reaction for creating compounds used in pharmaceuticals and materials science. numberanalytics.com The cyano group is strongly electron-withdrawing and can be chemically transformed into various other functional groups, such as carboxylic acids, amides, and amines, making it a valuable precursor in the synthesis of more complex molecules. numberanalytics.comfiveable.meebsco.com Its presence significantly influences the polarity, reactivity, and electronic properties of the parent molecule. fiveable.me

Overview of Research Directions and Scope

Research involving this compound and its derivatives is primarily concentrated in two major areas: materials science and medicinal chemistry.

In materials science , these compounds are being explored for their photophysical properties, particularly for use in Organic Light-Emitting Diodes (OLEDs). nih.govfrontiersin.orgresearchgate.net The core structure acts as an electron acceptor, and by combining it with suitable electron donor units, researchers can create molecules with thermally activated delayed fluorescence (TADF). nih.govfrontiersin.org These materials are of great interest for developing highly efficient and color-pure blue light emitters, which are essential for next-generation displays and lighting. nih.govresearchgate.net Research focuses on synthesizing derivatives and studying their photophysical properties, such as absorption, emission spectra, and quantum efficiency, to optimize device performance. nih.govfrontiersin.orgfrontiersin.orgnih.gov

In medicinal chemistry , the this compound scaffold serves as a foundational structure for the development of novel therapeutic agents. mdpi.com The combination of the biologically significant pyrimidine ring with the versatile cyano group and the modulating phenyl groups makes it an attractive starting point for drug discovery. ontosight.aibohrium.com Studies have investigated derivatives for a range of potential biological activities, including anticancer and anti-inflammatory properties. ontosight.ai Research in this area often involves the synthesis of libraries of related compounds and screening them for activity against specific biological targets, such as inhibiting protein-protein interactions in pathogens. mdpi.com

Data Table: Photophysical Properties of a this compound Derivative

The following table presents data for a derivative where the 2-cyano group is part of a larger donor-acceptor structure designed for OLED applications, specifically 4-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-10H-spiro[acridine-9,9′-fluorene] (4,6-PhPMAF).

| Property | Value | Solvent/Condition |

| Absorption | ||

| λabs (nm) | ~375 | Toluene |

| Optical Bandgap (eV) | 3.03 | - |

| Emission | ||

| λem (nm) | 438 | Toluene |

| Device Performance | ||

| Max. External Quantum Efficiency | 2.95% | DPEPO Emitter |

| Max. Current Efficiency (cd/A) | 3.27 | DPEPO Emitter |

| CIE Coordinates (x, y) | (0.15, 0.11) | DPEPO Emitter |

| Data sourced from studies on advanced OLED materials. nih.govfrontiersin.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4,6-diphenylpyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3/c18-12-17-19-15(13-7-3-1-4-8-13)11-16(20-17)14-9-5-2-6-10-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXHCQXTYFAJQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano 4,6 Diphenylpyrimidine and Analogous Systems

Direct Synthetic Routes to 2-Cyano-4,6-diphenylpyrimidine

Direct synthetic routes to the this compound core often involve multicomponent reactions where the pyrimidine (B1678525) ring is constructed in a single synthetic operation from acyclic precursors. These methods are highly valued for their efficiency and atom economy.

Multicomponent Cyclocondensation Reactions

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. This strategy is particularly effective for the synthesis of highly substituted heterocyclic rings like this compound.

Malononitrile (B47326) is a key building block in the synthesis of cyanopyrimidines due to its reactive methylene (B1212753) group flanked by two electron-withdrawing nitrile groups. In a typical multicomponent reaction, malononitrile can condense with an aldehyde and a nitrogen-containing species to form the pyrimidine ring. For instance, the reaction of an aromatic aldehyde, malononitrile, and guanidine (B92328) hydrochloride can yield 2,6-diamino-4-phenylpyrimidine-5-carbonitrile derivatives. researchgate.net While this specific example leads to a diaminopyrimidine, the underlying principle of using malononitrile as a precursor for the cyano-substituted pyrimidine ring is a common strategy. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the guanidine and subsequent cyclization.

A general scheme for the synthesis of 2,6-diamino-4-phenylpyrimidine-5-carbonitrile derivatives is presented below:

| Entry | Aromatic Aldehyde | Catalyst | Yield (%) |

| 1 | Benzaldehyde (B42025) | Fe(acac)₃ | 92 |

| 2 | 4-Chlorobenzaldehyde | Fe(acac)₃ | 95 |

| 3 | 4-Methoxybenzaldehyde | Fe(acac)₃ | 90 |

| 4 | 4-Nitrobenzaldehyde | Fe(acac)₃ | 88 |

| 5 | 2-Chlorobenzaldehyde | Fe(acac)₃ | 85 |

Table 1: Synthesis of 2,6-diamino-4-phenylpyrimidine-5-carbonitrile derivatives using various aromatic aldehydes. researchgate.net

Guanidine and its salts are frequently employed as the nitrogen-containing component in the synthesis of 2-aminopyrimidines. A one-pot synthesis of 2-amino-4,6-diarylpyrimidines can be achieved through the multicomponent reaction of aromatic aldehydes, acetophenones, and guanidinium (B1211019) carbonate in the presence of a base. tubitak.gov.tr This approach builds the pyrimidine ring by combining two fragments that will form the 4- and 6-phenyl substituents with the guanidine moiety that provides the N1, C2, and N3 atoms of the ring. Although this method yields a 2-aminopyrimidine (B69317) rather than a 2-cyanopyrimidine, it illustrates a fundamental and adaptable approach to constructing the 4,6-diphenylpyrimidine (B189498) core.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are excellent precursors for the synthesis of 4,6-diphenylpyrimidine derivatives. nih.gov The α,β-unsaturated ketone moiety in chalcones is susceptible to Michael addition by a nucleophile, followed by cyclocondensation. To synthesize a pyrimidine ring, a chalcone (B49325) can be reacted with a compound containing a N-C-N fragment, such as guanidine. The reaction of a substituted chalcone with guanidine hydrochloride in a basic alcoholic medium leads to the formation of 2-amino-4,6-diarylpyrimidines.

The general reaction involves the initial Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring. This method provides a straightforward route to the 4,6-diphenylpyrimidine scaffold, which could then potentially be converted to the 2-cyano derivative in a subsequent step.

Routes from 2-Halogeno-4,6-diphenylpyrimidines

An alternative strategy for the synthesis of this compound involves the preparation of a 4,6-diphenylpyrimidine ring with a suitable leaving group at the 2-position, typically a halogen, which is then displaced by a cyanide nucleophile.

Cyano Group Introduction via Nucleophilic Substitution

The introduction of a cyano group onto a heterocyclic ring can be achieved through nucleophilic aromatic substitution (SNAr). In this process, a nucleophile, such as the cyanide ion, attacks an aromatic ring that is substituted with a good leaving group and is activated towards nucleophilic attack. For pyrimidine systems, a halogen atom at the 2-position is susceptible to displacement due to the electron-withdrawing nature of the ring nitrogen atoms.

While a specific documented example for the cyanation of 2-chloro- or 2-bromo-4,6-diphenylpyrimidine (B372626) was not prominently found in the searched literature, the general principles of SNAr on heteroaromatic compounds are well-established. researchgate.netnih.govlibretexts.org The reaction would typically involve treating 2-halogeno-4,6-diphenylpyrimidine with a cyanide salt, such as potassium cyanide or sodium cyanide, in a polar aprotic solvent like DMSO or DMF at elevated temperatures. The presence of electron-withdrawing substituents on the pyrimidine ring facilitates this reaction.

For analogous heterocyclic systems like chloropyridines, palladium-catalyzed cyanation reactions using sources like potassium ferrocyanide have been developed to avoid the use of highly toxic cyanide salts directly. google.com Such methods could potentially be adapted for the synthesis of this compound. The reaction of 2-chloropyridines with potassium ferrocyanide in the presence of a palladium catalyst provides the corresponding 2-cyanopyridines in good yields.

A hypothetical reaction scheme for the cyanation of 2-chloro-4,6-diphenylpyrimidine (B1225301) is depicted below:

| Reactant | Cyanide Source | Catalyst | Solvent | Product |

| 2-Chloro-4,6-diphenylpyrimidine | KCN | - | DMSO | This compound |

| 2-Chloro-4,6-diphenylpyrimidine | K₄[Fe(CN)₆] | Pd(OAc)₂ | DMA | This compound |

Table 2: Plausible conditions for the synthesis of this compound via nucleophilic substitution.

This nucleophilic substitution pathway offers a convergent route to the target molecule, provided that the corresponding 2-halogeno-4,6-diphenylpyrimidine is readily accessible.

Palladium-Catalyzed Cross-Coupling Reactions for Diphenylpyrimidine Constructionlibretexts.orgresearchgate.net

Palladium-catalyzed reactions are among the most powerful and versatile tools for constructing carbon-carbon and carbon-nitrogen bonds, forming the cornerstone of modern organic synthesis. libretexts.orglibretexts.org These methods provide direct pathways for the assembly of complex aromatic systems like diphenylpyrimidine from readily available precursors.

Suzuki-Miyaura Couplinglibretexts.org

The Suzuki-Miyaura coupling is a preeminent method for the formation of C-C bonds, particularly for creating biaryl structures. libretexts.orgyoutube.com The reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid, with an aryl halide or triflate, catalyzed by a palladium(0) complex. mdpi.com In the context of diphenylpyrimidine synthesis, this reaction is employed to introduce the phenyl groups onto the pyrimidine core, typically starting from a dihalogenated pyrimidine.

The synthesis of 4,6-diarylpyrimidines has been successfully achieved using 4,6-dichloropyrimidines as the starting material, which react with arylboronic acids. researchgate.net The choice of catalyst, ligand, base, and solvent system is critical to the reaction's success, influencing both yield and selectivity. researchgate.net Studies have shown that catalyst systems such as Pd(OAc)₂/PPh₃ with K₃PO₄ or Pd(PPh₃)₂Cl₂ with K₃PO₄ are effective for this transformation, yielding the desired 4,6-diarylpyrimidines in reasonable yields. researchgate.net

For instance, the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been optimized using 5 mol % of Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and 1,4-Dioxane as the solvent. semanticscholar.org This methodology demonstrated good yields, particularly with electron-rich boronic acids. semanticscholar.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Not specified | Reasonable | researchgate.net |

| 4,6-Dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₂Cl₂ | K₃PO₄ | Not specified | Reasonable | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ (5 mol %) | K₃PO₄ | 1,4-Dioxane | Good | semanticscholar.org |

Buchwald-Hartwig Aminationlibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction has become a vital method for synthesizing aryl amines from aryl halides and primary or secondary amines. libretexts.orgwikipedia.org While not directly used to construct the diphenyl C-C bonds of the pyrimidine core, it is a critical methodology for synthesizing N-aryl pyrimidine derivatives, which are important analogous systems. The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives highlights a practical application of this methodology. nih.gov Optimized conditions for this transformation involved using a palladium catalyst like dichlorobis(triphenylphosphine)Pd(II), a specialized ligand such as Xantphos, and a strong base like sodium tert-butoxide in a high-boiling solvent like toluene. nih.gov This procedure yielded the target N-aryl pyrimidines in moderate to good yields, ranging from 27% to 82%. nih.gov The choice of ligand is crucial, with bidentate phosphine (B1218219) ligands and sterically hindered ligands often improving reaction rates and yields. wikipedia.org

Table 2: Conditions for Buchwald-Hartwig Amination of a Pyrimidine Derivative

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Condition | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Various anilines | Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Toluene | Reflux | 27-82% | nih.gov |

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly integrated into synthetic design to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved selectivity. nih.govnih.govrsc.org Dielectric heating under microwave irradiation can accelerate cyclocondensation and cycloaddition reactions, making it highly suitable for the synthesis of N-heterocycles. rsc.org

In the synthesis of pyrimidine derivatives, microwave irradiation has been shown to be highly effective. For example, a one-pot, three-component condensation to produce pyrano[2,3-d]pyrimidine derivatives was established using microwave irradiation in water as a green solvent. nih.gov This catalyst-free method resulted in high yields (78–94%) within very short reaction times (3–6 minutes). nih.gov In contrast, conventional heating methods required several hours to achieve lower yields. nih.gov Similarly, a two-step process for synthesizing 2-amino-4,6-diarylpyrimidines was successfully carried out under microwave irradiation, demonstrating the broad applicability of this technique. rsc.org

Table 3: Comparison of Microwave vs. Conventional Heating for Pyrano[2,3-d]pyrimidine Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Microwave Irradiation (120°C) | 3–6 min | 78–94% | nih.gov |

| Conventional Heating (60°C) | 1–4 h | 71–87% | nih.gov |

| Conventional Heating (48°C) | 2–6 h | 69–86% | nih.gov |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions can reduce waste, lower costs, and simplify purification procedures. cmu.edu

An efficient method for preparing 2-methyl-4,6-diarylpyrimidine derivatives utilizes a multicomponent reaction under solvent-free conditions, offering advantages of excellent yields and an environmentally friendly procedure. researchgate.net Another innovative approach involves mechanochemistry, where mechanical force (e.g., from ball-milling) is used to drive a reaction. The synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been achieved by ball-milling the reactants—an aldehyde, barbituric acid, and malononitrile—without any solvent or catalyst. mdpi.com This method is environmentally benign and provides high yields with a simple workup. mdpi.com The reaction likely proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. mdpi.com

Tandem Catalysis and One-Pot Methodologies

Tandem, or cascade, reactions and one-pot syntheses are highly efficient strategies that combine multiple synthetic steps into a single operation without isolating intermediates. researchgate.net This approach enhances "step economy," reduces waste from workup and purification, and saves time and resources.

The synthesis of highly substituted pyridine (B92270) and pyrimidine systems can be achieved through one-pot, multi-component reactions (MCRs). A novel synthesis of 3-cyano-4,6-diphenyl-2-(phenethylamino)pyridine, a close structural analogue to the target pyrimidine, was achieved via a one-pot reaction of 1,3-diphenylpropane-1,3-dione, malononitrile, and phenethylamine. mdpi.com MCRs facilitated by microwave irradiation are particularly effective from a green chemistry perspective. semanticscholar.org The one-pot synthesis of pyrano[2,3-d]pyrimidines via the condensation of benzaldehyde derivatives, methylcyanoacetate, and thio-barbituric acid under microwave irradiation is another example of a highly efficient, multi-component approach. nih.gov These methodologies allow for the rapid assembly of complex heterocyclic scaffolds from simple starting materials in a single, efficient operation.

Reaction Pathways and Mechanistic Investigations of 2 Cyano 4,6 Diphenylpyrimidine Derivatives

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified in 2-cyano-4,6-diphenylpyrimidine by the strong electron-withdrawing effects of the C2-cyano group and the phenyl substituents. Consequently, the pyrimidine core is highly activated towards nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. wikipedia.orgpressbooks.publibretexts.org

The SNAr mechanism on such activated heteroaromatic systems typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The negative charge in this intermediate is effectively delocalized by the ring nitrogen atoms and the electron-withdrawing substituents. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.

For pyrimidine derivatives, the reactivity of halo-substituents towards SNAr generally follows the order C4/C6 > C2. stackexchange.com This preference is attributed to the superior stabilization of the Meisenheimer complex when the attack occurs at the C4 or C6 positions, as the negative charge can be delocalized onto both ring nitrogens. While the parent this compound does not possess a typical leaving group for direct SNAr, a derivative, such as one with a halogen at the C5 position, would be highly susceptible to nucleophilic attack due to the cumulative activating effects of the existing substituents.

Amination of pyrimidine derivatives can occur via a standard SNAr pathway or through a more complex ring transformation mechanism known as the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway is particularly prevalent when electron-deficient pyrimidines react with strong nitrogen nucleophiles, such as potassium amide (KNH₂) in liquid ammonia. wikipedia.org

The SN(ANRORC) mechanism is distinct from the SNAr pathway as it involves the cleavage of the pyrimidine ring. The process is initiated by the addition of the amide nucleophile to an unsubstituted carbon of the pyrimidine ring (e.g., C5 or C6), followed by a proton transfer. This leads to the opening of the pyrimidine ring to form an open-chain intermediate, often a substituted cyano- or amidino-alkene. The final step involves an intramolecular cyclization of this intermediate, expelling a different part of the original ring to form the aminated product or a rearranged heterocyclic system. wikipedia.orgrsc.org

Studies on molecules structurally similar to the diphenylpyrimidine core, such as 4-phenyl-6-bromopyrimidine, have extensively documented this mechanism. wikipedia.org In the case of a hypothetical 5-halo-2-cyano-4,6-diphenylpyrimidine derivative, reaction with a strong amide nucleophile could proceed via this pathway, leading to either a direct amination product or a structurally rearranged isomer.

The dynamics of ring-opening and ring-closure are central to the SN(ANRORC) mechanism and other related transformations. The initial nucleophilic attack creates a high-energy, non-aromatic intermediate, which can relieve strain and stabilize by cleaving one of the ring's C-N bonds. For pyrimidines, this typically occurs between the N1-C6 or N3-C4 positions.

The resulting open-chain species is a key intermediate whose fate determines the final product structure. This intermediate exists in equilibrium with its tautomers. Intramolecular nucleophilic attack by a terminal nitrogen atom onto a nitrile or imine function within the chain leads to the ring-closure step. wikipedia.org Depending on the regiochemistry of this cyclization, the original pyrimidine ring can be reformed with a new substituent, or an entirely different heterocyclic ring can be generated. These dynamics are highly sensitive to the reaction conditions, the nature of the nucleophile, and the substitution pattern on the pyrimidine core.

Reactivity of the Cyano Group in Transformations

The cyano group at the C2 position is a versatile functional handle that can participate in a variety of chemical transformations. Its reactivity is influenced by the electron-deficient nature of the pyrimidine ring to which it is attached.

Displacement: Under forcing conditions with strong nucleophiles, such as sodium alkoxides, the 2-cyano group itself can act as a leaving group and be displaced. jst.go.jp

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a 2-carboxamido-4,6-diphenylpyrimidine or, upon further hydrolysis, the corresponding 2-carboxy-4,6-diphenylpyrimidine.

Reduction: Catalytic hydrogenation or reduction with chemical hydrides can convert the cyano group into an aminomethyl group, yielding 2-(aminomethyl)-4,6-diphenylpyrimidine.

Cycloaddition Reactions: The C≡N triple bond can act as a dienophile or dipolarophile in cycloaddition reactions. For instance, reaction with azides can lead to the formation of a tetrazolyl-substituted pyrimidine. In some cases, the cyano group can participate in intramolecular cyclizations with adjacent functional groups to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. nih.gov

Electrophilic and Radical Reactions at Phenyl Substituents

The pyrimidinyl moiety acts as a powerful electron-withdrawing group, which strongly deactivates the attached C4 and C6 phenyl rings towards classical electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Any electrophilic attack would be slow and directed to the meta positions of the phenyl rings relative to the point of attachment to the pyrimidine core.

However, modern synthetic methods allow for the functionalization of these deactivated phenyl rings. A notable example is the transition metal-catalyzed C-H activation/arylation. Studies on related 2,6-diphenylpyrimidine carboxylates have shown that a palladium-catalyzed, photoredox-mediated reaction can achieve regioselective C-H arylation at the ortho positions of the C2-connected phenyl ring. mdpi.com This transformation is directed by the coordination of a pyrimidine ring nitrogen to the palladium catalyst, which brings the catalyst into proximity with the ortho C-H bonds of the phenyl ring, facilitating their activation and subsequent coupling with an aryl source, such as a diazonium salt. mdpi.com This strategy bypasses the inherent deactivation of the rings and provides a direct route to more complex, sterically hindered biaryl structures.

| Substrate | Aryl Source | Catalyst System | Product(s) | Yield |

|---|---|---|---|---|

| Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate | Phenyldiazonium Tetrafluoroborate | Pd(OAc)₂, Ru(bpy)₃(PF₆)₂, AgOAc | Ortho-phenylated and di-ortho-phenylated derivatives | Substituent-dependent |

Transition Metal-Catalyzed Transformations and Selectivity

Transition metal catalysis offers powerful tools for modifying this compound derivatives, particularly those functionalized with leaving groups such as halides or tosylates. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.

Cross-Coupling Reactions: If a halo- or tosyl- derivative of this compound were prepared, it could serve as a substrate in various cross-coupling reactions. For example, a halogen on the pyrimidine ring (e.g., at C5) or on one of the phenyl rings could be coupled with boronic acids (Suzuki-Miyaura coupling), organosilanes (Hiyama coupling), or organozinc reagents (Negishi coupling) to introduce new aryl, alkyl, or vinyl groups. whiterose.ac.uknih.govsemanticscholar.org The selectivity of these reactions is dictated entirely by the position of the leaving group.

Buchwald-Hartwig Amination: Palladium-catalyzed amination could be used to couple halo-derivatives with a wide range of primary and secondary amines, providing access to various amino-substituted pyrimidines. nih.gov

C-H Activation: As discussed previously, direct C-H functionalization represents a more advanced strategy that avoids the need for pre-functionalized substrates. The pyrimidine nitrogen-directed C-H arylation is a prime example of how transition metal catalysis can be used to selectively modify the existing phenyl substituents of the core structure. mdpi.comresearchgate.net

The choice of catalyst, ligands, and reaction conditions is crucial for controlling the selectivity and efficiency of these transformations.

| Reaction Type | Catalyst/Reagents | Substrate Type | Transformation | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Halopyrimidine | C-C bond formation (Arylation) | whiterose.ac.uk |

| Hiyama Coupling | PdCl₂ / PCy₃ | Pyrimidinyl Tosylate | C-C bond formation (Arylation) | semanticscholar.org |

| Buchwald-Hartwig Amination | Pd(0) / Josiphos ligand | Chloropyrimidine | C-N bond formation (Amination) | nih.gov |

| Directed C-H Arylation | Pd(OAc)₂ / Photoredox catalyst | Phenyl-pyrimidine | C-C bond formation (Ortho-arylation of phenyl ring) | mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-cyano-4,6-diphenylpyrimidine. These calculations provide a molecular-level picture of its geometry, electronic properties, and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground-state geometry and electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to predict molecular geometries, bond lengths, and bond angles. mdpi.commaterialsciencejournal.org The electronic properties of substituted pyrimidines are significantly influenced by the nature and position of substituent groups on the pyrimidine ring. mdpi.com

For this compound, the central pyrimidine ring is flanked by two phenyl groups and substituted with a cyano group. DFT calculations would likely show a non-planar structure due to the steric hindrance between the phenyl groups, leading to their rotation out of the plane of the pyrimidine ring. The cyano group, being a strong electron-withdrawing group, is expected to significantly influence the electron distribution across the molecule. This is supported by studies on similar donor-acceptor molecules where the electronic properties are tunable by modifying such groups. mdpi.com

The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms of the pyrimidine ring and the cyano group would be expected to be electron-rich regions (negative potential), making them susceptible to electrophilic attack. Conversely, the phenyl rings would represent areas of relatively lower electron density.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules, providing insights into their photophysical properties, such as UV-Vis absorption and emission spectra. mdpi.com For aromatic and heterocyclic compounds like this compound, TD-DFT calculations can predict the energies of the lowest singlet (S1) and triplet (T1) excited states, which are crucial for understanding their fluorescence and phosphorescence characteristics.

In a study on 2-amino-4,6-diphenylnicotinonitriles, which are structurally similar to the target molecule, TD-DFT calculations were used to determine the emission maxima in different solvents. mdpi.com The results showed that the emission wavelengths are sensitive to solvent polarity, a common feature for molecules with charge-transfer character in their excited states. mdpi.com For this compound, the S1 state is expected to have significant charge-transfer character, with electron density moving from the diphenylpyrimidine core to the cyano group upon excitation. TD-DFT calculations can quantify this charge transfer and predict how the absorption and emission spectra would shift in solvents of varying polarity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's color, photostability, and reactivity. mdpi.commaterialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the diphenylpyrimidine moiety, while the LUMO is likely centered on the pyrimidine ring and the electron-withdrawing cyano group. This spatial separation of the HOMO and LUMO is characteristic of donor-acceptor molecules and is responsible for their charge-transfer properties.

The HOMO-LUMO gap can be estimated from TD-DFT calculations and provides an indication of the energy required for the lowest electronic transition. A smaller gap generally corresponds to absorption at longer wavelengths (red-shifted). In a study on 2-amino-4,6-diphenylnicotinonitriles, the calculated HOMO-LUMO energy gaps were found to be similar across a series of related compounds, suggesting comparable electronic delocalization and reactivity patterns. mdpi.com

Table 1: Calculated Electronic Properties of a Structurally Similar Compound (2-amino-4,6-diphenylnicotinonitrile) using TD-DFT mdpi.com

| Property | Value |

| HOMO Energy | -6.04 eV |

| LUMO Energy | -1.78 eV |

| HOMO-LUMO Gap (ΔE) | 4.26 eV |

| Dipole Moment | 5.60 Debye |

Data for 2-amino-4,6-diphenylnicotinonitrile, a compound structurally related to this compound.

Spin-Orbit Coupling (SOC) and Intersystem Crossing (ISC) Rate Calculations

Spin-orbit coupling (SOC) is a relativistic effect that facilitates transitions between electronic states of different spin multiplicity, such as from a singlet excited state (S1) to a triplet excited state (T1), a process known as intersystem crossing (ISC). aip.orgmdpi.com The rate of ISC is a critical parameter in determining the photophysical properties of a molecule, particularly its potential for phosphorescence or as a photosensitizer.

For pyrimidine derivatives, ISC is a known deactivation pathway from the excited state. acs.orgru.nl The presence of a cyano group, as in this compound, can significantly influence the ISC rate. Studies on pyrimidine-5-carbonitrile derivatives have shown that the cyano group can facilitate reverse intersystem crossing (RISC) from a triplet state back to a singlet state, a key process in thermally activated delayed fluorescence (TADF). researchgate.netrsc.org A high RISC rate constant, on the order of 1.0 × 10⁶ s⁻¹, has been observed in such systems. rsc.org

Computational methods can be used to calculate the SOC matrix elements between the relevant singlet and triplet states. A larger SOC value generally leads to a faster ISC rate. The energy difference between the singlet and triplet states (ΔEST) is also a crucial factor; a smaller ΔEST typically results in more efficient ISC. For molecules with potential applications in organic light-emitting diodes (OLEDs), minimizing ΔEST is a key design strategy to promote efficient RISC.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex organic molecules like this compound. rsc.orgrsc.org By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates, providing a detailed understanding of the reaction pathway. rsc.org

The synthesis of 4,6-diphenylpyrimidine (B189498) derivatives often involves the condensation of a chalcone (B49325) with a suitable nitrogen-containing reagent. For this compound, a plausible synthetic route would involve the reaction of 1,3-diphenyl-2-propen-1-one (a chalcone) with a reagent that can provide the 2-cyano-pyrimidine core, such as cyanamide (B42294) or dicyandiamide, under basic or acidic conditions.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. mdpi.com For a molecule like this compound, which has rotatable bonds connecting the phenyl groups to the pyrimidine ring, MD simulations can be used to explore the accessible conformational landscape.

The simulations would likely reveal that the phenyl rings are not static but can rotate, leading to a range of possible dihedral angles. The preferred conformations would be those that minimize steric hindrance. Understanding the conformational landscape is important as different conformers can have different electronic and photophysical properties.

In a broader context, MD simulations are also used to study the interactions of molecules with their environment, such as in solution or within a biological system. For example, a study on 4,6-diphenylpyrimidine derivatives used MD simulations to investigate their stability within the active site of enzymes. nih.gov This demonstrates the utility of MD in understanding how the conformational dynamics of a molecule can influence its function in a complex environment.

Prediction and Interpretation of Spectroscopic Parameters

Therefore, it is not possible to provide detailed research findings or data tables on the predicted spectroscopic parameters for this specific compound. The scientific community has yet to publish computational analyses that would allow for a theoretical examination of its vibrational modes, chemical shifts, or electronic transitions.

Functional Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

The 2-cyano-4,6-diphenylpyrimidine moiety serves as a potent electron acceptor, a crucial component in the design of efficient thermally activated delayed fluorescence (TADF) emitters, particularly for the challenging blue-light region of the spectrum. TADF materials enable OLEDs to achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons, a significant advancement over conventional fluorescent emitters.

Molecular Design Principles for Blue Emitting Materials

The design of efficient blue-emitting TADF materials based on the this compound core follows several key principles:

Donor-Acceptor (D-A) Architecture: The core strategy involves coupling the electron-accepting this compound unit with a suitable electron-donating moiety. This creates a charge-transfer (CT) excited state, which is essential for the TADF mechanism. The energy of the emitted light can be tuned by varying the strength of the donor and acceptor components.

Minimizing the Singlet-Triplet Energy Gap (ΔEST): A small ΔEST is paramount for efficient reverse intersystem crossing (RISC), the process where triplet excitons are converted to emissive singlet excitons. In molecules containing the this compound acceptor, this is often achieved by sterically hindering the donor and acceptor units to reduce the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

High Photoluminescence Quantum Yield (PLQY): To ensure high device efficiency, the designed molecule must exhibit a high PLQY in the solid state. This is influenced by the rigidity of the molecular structure and the suppression of non-radiative decay pathways.

Appropriate HOMO/LUMO Energy Levels: The energy levels of the TADF emitter must be well-matched with the surrounding charge transport layers in the OLED device to ensure efficient charge injection and recombination within the emissive layer.

A notable example of a blue TADF emitter incorporating a modified 4,6-diphenylpyrimidine (B189498) acceptor is 4-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-10H-spiro[acridine-9,9′-fluorene] (4,6-PhPMAF) . In this molecule, a spiroacridine-based donor is linked to the diphenylpyrimidine acceptor. This design effectively separates the HOMO, primarily located on the spiroacridine donor, from the LUMO, which is centered on the diphenylpyrimidine acceptor, leading to a small ΔEST and efficient TADF.

Device Performance Parameters (Luminance, Efficiency, CIE Coordinates)

When doped into a suitable host material like DPEPO (bis(2-(diphenylphosphino)phenyl)ether oxide), OLEDs with 4,6-PhPMAF as the emitter have demonstrated promising performance for deep-blue emission.

| Emitter | Host | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE Coordinates (x, y) |

| 4,6-PhPMAF | DPEPO | 213 | 2.95 | 3.27 | 2.94 | (0.15, 0.11) |

This data is for the derivative compound 4-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-10H-spiro[acridine-9,9′-fluorene] (4,6-PhPMAF).

These results indicate that the 4,6-diphenylpyrimidine core can be effectively utilized to create emitters that produce deep-blue light with high color purity, as evidenced by the CIE coordinates. The efficiencies achieved suggest that with further molecular engineering and device optimization, even higher performance is attainable.

Role of Molecular Orientation in Thin Films

The molecular shape and intermolecular interactions are key factors that influence this orientation. The planar structure of the pyrimidine (B1678525) ring and the attached phenyl groups in this compound derivatives can promote specific packing arrangements in the solid state. Intermolecular interactions, such as π-π stacking between the aromatic rings, can lead to a more ordered morphology. nih.govfrontiersin.org Studies on pyrimidine-based TADF emitters have shown that the choice of host material can also significantly influence the orientation of the guest emitter molecules through specific host-guest interactions. nih.gov Achieving a high degree of horizontal orientation can significantly boost the external quantum efficiency of OLEDs. nih.gov

Electrochemical Properties for Redox-Active Materials

The electrochemical behavior of this compound is of fundamental importance for its application in redox-active materials and for understanding its electronic structure in the context of OLEDs. The presence of the electron-withdrawing cyano group and the nitrogen-containing pyrimidine ring endows the molecule with distinct redox properties.

Cyclic Voltammetry (CV) and Redox Potentials

Cyclic voltammetry is a key technique used to investigate the redox behavior of molecules, providing information on their oxidation and reduction potentials. For compounds like this compound, which are designed for use in OLEDs, the redox potentials are crucial for determining the HOMO and LUMO energy levels.

While specific experimental CV data for this compound is not extensively reported, studies on similar pyrimidine derivatives provide valuable insights. For instance, pyrimidine derivatives incorporated into donor-acceptor architectures typically exhibit quasi-reversible or irreversible redox processes. The oxidation process is generally associated with the electron-donating part of the molecule, while the reduction is localized on the electron-accepting pyrimidine core.

In the case of this compound, the following is expected:

Reduction: The molecule is expected to undergo reduction at relatively low potentials due to the combined electron-withdrawing effects of the pyrimidine ring and the cyano group. This reduction would correspond to the injection of an electron into the LUMO.

Oxidation: The oxidation potential is expected to be relatively high, reflecting the energy required to remove an electron from the HOMO, which would be stabilized by the electron-deficient nature of the molecule.

The exact redox potentials would be influenced by the solvent and supporting electrolyte used in the CV measurement.

Correlation of Electrochemical Properties with Electronic Structure

The redox potentials obtained from cyclic voltammetry are directly correlated with the frontier molecular orbital (HOMO and LUMO) energy levels of the molecule. This relationship is fundamental to understanding and predicting the behavior of this compound in electronic devices.

LUMO Energy Level: The reduction potential is directly related to the LUMO energy level. A lower (less negative) reduction potential indicates a lower LUMO energy, making the material a better electron acceptor. The presence of the strongly electron-withdrawing cyano group is expected to significantly lower the LUMO of this compound, facilitating electron injection and transport in OLEDs.

HOMO Energy Level: The oxidation potential is correlated with the HOMO energy level. A higher oxidation potential suggests a deeper HOMO level, indicating greater stability against oxidation. For this compound, the electron-deficient core would lead to a relatively deep HOMO level.

Electrochemical Band Gap: The difference between the onset of the oxidation and reduction potentials provides an estimate of the electrochemical band gap, which is related to the HOMO-LUMO energy gap. This gap is a key determinant of the color of light emitted in an OLED. For blue emitters, a larger band gap is required.

Computational studies, such as Density Functional Theory (DFT), are often used in conjunction with experimental electrochemical data to provide a more detailed understanding of the electronic structure. For derivatives like 4,6-PhPMAF, DFT calculations have confirmed that the LUMO is indeed localized on the diphenylpyrimidine acceptor, while the HOMO resides on the donor moiety. This spatial separation of the frontier orbitals is a direct consequence of the molecular design and is responsible for the charge-transfer character of the excited state and the resulting TADF properties.

Thermal Stability and Degradation Mechanisms in Materials

The thermal stability of a material is a critical parameter for its application in advanced materials, particularly in optoelectronics where devices can generate significant heat. The thermal behavior of pyrimidine derivatives is often investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net

Thermogravimetric analysis is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and composition of a material.

For pyrimidine derivatives, TGA studies have indicated that the onset of decomposition can be influenced by the presence of different functional groups. mdpi.com For example, the presence of aryl groups, such as the phenyl groups in this compound, is generally associated with increased thermal stability due to the rigidity and high bond energy of the aromatic rings. A hypothetical TGA analysis would likely show a high decomposition temperature for this compound.

Hypothetical TGA Data for this compound

| Temperature (°C) | Weight Loss (%) | Decomposition Stage |

|---|---|---|

| 25-300 | < 1% | Initial moisture loss |

| 300-450 | ~ 60% | Major decomposition |

Note: This table is hypothetical and for illustrative purposes only, based on general knowledge of similar compounds.

Differential scanning calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC can be used to determine a material's melting point, glass transition temperature, and to study crystallization and other thermal transitions.

For a crystalline solid like this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The position and shape of this peak can provide information about the purity of the compound. Studies on related triphenylpyrimidine compounds have reported melting points in the range of 138-192 °C. nih.gov The presence of the cyano group might influence the melting point of this compound relative to these analogs.

Expected DSC Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

|---|

Note: This table is based on expected behavior and data from related compounds.

Potential in Other Optoelectronic and Sensing Devices

The structural features of this compound, specifically the combination of the electron-withdrawing cyano group and the pyrimidine core with the extended π-conjugation from the phenyl rings, suggest its potential for use in various optoelectronic and sensing devices. Pyrimidine derivatives are known to be utilized in the development of sensors and as components in organic light-emitting diodes (OLEDs).

In the realm of sensing, pyrimidine-based compounds have been developed as fluorescent probes. For instance, a pyrimidine-based sensor has been synthesized for the detection of Pseudomonas aeruginosa. nih.gov The fluorescence properties of such sensors can be modulated by their interaction with specific analytes. The cyano and phenyl substituents on the pyrimidine ring of this compound could be tailored to create selective and sensitive chemosensors for various ions or molecules. mdpi.com

In optoelectronics, the interest in pyrimidine derivatives is significant. For example, 2,4,6-triphenylpyrimidine (B189489) derivatives have been synthesized and shown to exhibit blue emission, a desirable characteristic for OLED applications. researchgate.net The introduction of a cyano group, as in this compound, can further tune the electronic properties, potentially leading to materials with improved charge transport and emission characteristics. The development of pyridine (B92270) derivatives as fluorescent sensors for cations also highlights the potential of related nitrogen-containing heterocycles in optoelectronic applications. mdpi.com

Future Research Directions and Emerging Opportunities

Development of Next-Generation Synthetic Strategies

While traditional methods for pyrimidine (B1678525) synthesis are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 2-cyano-4,6-diphenylpyrimidine and its derivatives. These next-generation strategies are crucial for accessing novel structures with tailored properties.

Key emerging synthetic approaches include:

Continuous Flow Synthesis: This technique offers significant advantages over batch processes, including improved reaction control, enhanced safety, and scalability. researchgate.netvapourtec.commdpi.com The application of flow chemistry to the synthesis of substituted pyrimidines can lead to higher yields, reduced reaction times, and facilitated purification. researchgate.netvapourtec.commdpi.com For instance, a transition metal-free continuous-flow process has been successfully employed for the synthesis of substituted pyrazoles, a related class of heterocycles, highlighting the potential of this technology. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. rsc.orgnih.govdntb.gov.uaresearchgate.net The use of photocatalysts can facilitate novel bond formations and functionalizations on the pyrimidine core that are not accessible through traditional thermal methods. rsc.orgnih.govdntb.gov.uaresearchgate.net For example, photocatalytic strategies have been developed for the chemodivergent benzylation of 4-cyanopyridines, demonstrating the potential for selective functionalization of cyano-substituted aza-heterocycles. rsc.org

Organocatalysis: The use of small organic molecules as catalysts offers a green and sustainable alternative to metal-based catalysts. nih.gov Organocatalytic approaches can provide high levels of stereocontrol, which is crucial for applications in chiral materials and medicinal chemistry. A novel organocatalytic reaction cascade has been described for the functionalization of 3-cyano-4-styrylcoumarins, showcasing the potential for complex molecular architectures. nih.gov

Green Chemistry Approaches: Future synthetic methodologies will increasingly emphasize sustainability. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. ijarsct.co.inresearchgate.net One-pot, multicomponent reactions are particularly attractive as they reduce the number of synthetic steps and minimize waste. ijarsct.co.inresearchgate.net A simple and efficient green synthesis method for 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine derivatives has been reported, which utilizes a multicomponent condensation reaction. ijarsct.co.inresearchgate.net

These advanced synthetic strategies will not only streamline the production of this compound but also enable the creation of a diverse library of derivatives with finely tuned properties for various applications.

Exploration of Novel Functional Properties and Applications

The inherent electronic and structural features of this compound suggest its potential in a variety of advanced applications. Future research should focus on a deeper exploration of its functional properties.

| Property | Potential Application | Supporting Research Focus |

| Nonlinear Optical (NLO) Properties | Optical switching, data storage, frequency conversion | Investigation of third-order NLO responses, including two-photon absorption, through techniques like the Z-scan method. mdpi.comnih.govusu.edufrontiersin.org |

| Aggregation-Induced Emission (AIE) | Bio-imaging, chemical sensors, solid-state lighting | Synthesis of derivatives that exhibit enhanced emission in the aggregated state and investigation of the underlying mechanism of restricted intramolecular rotation. researchgate.netnih.govresearchgate.netnih.govmdpi.com |

| Mechanofluorochromism | Mechanical sensors, security inks | Design of derivatives that show changes in fluorescence color upon the application of mechanical force, such as grinding or shearing. mdpi.com |

| Electroluminescence | Organic Light-Emitting Diodes (OLEDs) | Development of this compound derivatives as emitters or hosts in OLED devices, particularly for blue emission. mdpi.comvu.ltnih.govresearchgate.netrsc.org |

Derivatives of phenyl pyrimidine have already shown promise as emitters for OLEDs, achieving high thermal stability and external quantum efficiencies of up to 10.6%. mdpi.com Further research into derivatives of this compound could lead to even more efficient and stable OLEDs. Moreover, related 4,6-diphenylpyrimidine (B189498) derivatives have been investigated as dual inhibitors of monoamine oxidase and acetylcholinesterase for the potential treatment of Alzheimer's disease, suggesting that the core structure has biological relevance that could be further explored. nih.gov

Advanced Characterization Techniques for In-Operando Studies

To fully understand the structure-property relationships and performance of this compound-based materials in devices, it is crucial to employ advanced characterization techniques, particularly those that can probe the material's behavior under operational conditions (in-operando).

Future research in this area should leverage:

Transient Absorption Spectroscopy: This technique can be used to study the dynamics of excited states, providing insights into processes such as intersystem crossing and charge transfer, which are critical for applications in OLEDs and photocatalysis.

In-Situ Spectroelectrochemistry: By combining spectroscopic and electrochemical measurements, it is possible to study the changes in the electronic structure of the material as a function of applied potential, mimicking the conditions within an electronic device.

Time-Resolved Photoluminescence: This method provides information on the lifetime of excited states and can be used to distinguish between different emission mechanisms, such as fluorescence, phosphorescence, and thermally activated delayed fluorescence (TADF). nih.gov

Operando Device Analysis: For applications in OLEDs, it is essential to measure key device parameters such as current-voltage-luminance (I-V-L) characteristics, external quantum efficiency (EQE), and efficiency roll-off under continuous operation to assess device stability and performance. vu.lt

By employing these advanced techniques, researchers can gain a deeper understanding of the fundamental processes that govern the performance of this compound-based materials and devices, enabling the rational design of improved systems.

Computational-Experimental Synergy in Material Design

The integration of computational modeling with experimental synthesis and characterization is a powerful strategy for accelerating the discovery and development of new materials. Future research on this compound should embrace this synergistic approach.

| Computational Method | Property Prediction | Experimental Validation |

| Density Functional Theory (DFT) | Ground-state electronic structure, HOMO-LUMO energy levels, molecular geometry, vibrational frequencies. nih.govresearchgate.netnih.govresearchgate.net | Cyclic voltammetry, UV-Vis absorption spectroscopy, X-ray crystallography, IR and Raman spectroscopy. nih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | Excited-state properties, absorption and emission spectra, singlet-triplet energy gaps. researchgate.netnih.govresearchgate.net | UV-Vis absorption and fluorescence spectroscopy, phosphorescence spectroscopy. nih.gov |

| Molecular Dynamics (MD) Simulations | Molecular packing in the solid state, conformational dynamics, charge transport properties. nih.gov | X-ray diffraction, atomic force microscopy, charge mobility measurements. |

| Quantum Chemical Calculations for NLO Properties | Polarizability and hyperpolarizability to predict nonlinear optical response. nih.govfrontiersin.org | Z-scan measurements, hyper-Rayleigh scattering. |

This collaborative approach allows for the in silico screening of large libraries of candidate molecules, identifying those with the most promising properties before undertaking resource-intensive experimental synthesis. usu.edu For instance, DFT and TD-DFT calculations can be used to predict the emission color and efficiency of potential OLED emitters, guiding the selection of synthetic targets. mdpi.comnih.gov Similarly, computational studies can elucidate the relationship between molecular structure and nonlinear optical properties, facilitating the design of new materials for photonic applications. nih.govfrontiersin.org

Integration into Hybrid and Supramolecular Architectures

The incorporation of this compound as a building block into larger, well-defined architectures can lead to materials with emergent properties and enhanced functionality. Future research should explore its integration into hybrid and supramolecular systems.

Promising areas of investigation include:

Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with a high degree of structural order. nih.govnortheastern.eduresearcher.liferesearchgate.netrsc.org By using pyrimidine-containing building blocks, it is possible to create COFs with tailored pore sizes and chemical functionalities. nih.govnortheastern.eduresearcher.liferesearchgate.net Pyrimidine-functionalized COFs have been investigated as efficient electrocatalysts for the oxygen evolution reaction and for heavy metal removal. nih.govnortheastern.eduresearcher.liferesearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are coordination polymers consisting of metal ions or clusters linked by organic ligands. nih.govresearchgate.netnih.gov The nitrogen atoms in the pyrimidine ring of this compound can act as coordination sites for metal ions, making it a suitable ligand for the construction of novel MOFs. researchgate.net These materials have potential applications in gas storage, catalysis, and drug delivery. nih.govnih.gov

Supramolecular Self-Assembly: Through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, this compound derivatives can be designed to self-assemble into well-ordered nanostructures, such as nanofibers, vesicles, and organogels. These self-assembled materials can exhibit unique optical and electronic properties that are not present in the individual molecules.

By integrating this compound into these advanced material platforms, it will be possible to harness its intrinsic properties within a larger, functional system, opening up new avenues for applications in areas ranging from catalysis and sensing to electronics and biomedicine.

Q & A

Q. What are the recommended synthetic routes for 2-cyano-4,6-diphenylpyrimidine, and what key intermediates are involved?

A common approach involves nucleophilic substitution of a halogenated precursor (e.g., 2-bromo-4,6-diphenylpyrimidine) with a cyanide source (e.g., KCN or CuCN). Optimization of solvent polarity and temperature is critical to avoid side reactions. For example, dimethylformamide (DMF) at 80–100°C under inert atmosphere can facilitate cyano group introduction while preserving the pyrimidine core . Intermediate characterization via H NMR and mass spectrometry is recommended to confirm structural integrity.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- H/C NMR : The cyano group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns (e.g., para-substituted phenyl groups). Aromatic protons typically resonate at δ 7.2–8.5 ppm .

- IR : The sharp absorption band near 2220–2240 cm confirms the C≡N stretch.

- Mass Spectrometry : Molecular ion peaks at m/z 273 (CHN) and fragments corresponding to phenyl or pyrimidine loss aid structural validation .

Q. What solvents and reaction conditions are optimal for recrystallizing this compound?

Ethanol or ethyl acetate at reduced temperatures (0–5°C) are preferred due to the compound’s moderate polarity. Slow cooling minimizes impurities, while hot filtration removes insoluble byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution or cycloaddition reactions?

Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites. For instance, the cyano group’s LUMO localization suggests susceptibility to nucleophilic attack, while phenyl rings influence steric hindrance. Solvent effects (e.g., polar aprotic vs. nonpolar) can be simulated using COSMO-RS models .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives like this compound?

- Comparative Assays : Use standardized cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., 2-bromo-4,6-diphenylpyrimidine) to isolate structure-activity relationships .

- Structural Analysis : X-ray crystallography or NOESY NMR can clarify conformational differences affecting binding affinity .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound derivatives?

Q. What are the implications of solvent-induced shifts in NMR data for structural elucidation?

Deuterated solvents (e.g., CDCl vs. DMSO-d) alter chemical shifts due to hydrogen bonding. For example, the cyano group’s adjacent protons may shift upfield in DMSO due to solvation effects. Referencing internal standards (e.g., TMS) ensures reproducibility .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies in reported reaction mechanisms for cyano-group introduction on pyrimidine cores?

Mechanistic studies (e.g., isotopic labeling or kinetic isotope effects) can distinguish between SNAr (nucleophilic aromatic substitution) and radical pathways. For SNAr, electron-withdrawing groups (e.g., phenyl) activate the pyrimidine ring, while radical initiators (e.g., AIBN) suggest a free-radical mechanism .

Q. Why do conflicting results arise in biological assays testing this compound’s enzyme inhibition?

Variations in assay pH, ionic strength, or enzyme isoforms (e.g., kinase mutants) may alter binding kinetics. Replicate studies with purified enzyme preparations and standardized buffers (e.g., Tris-HCl) are recommended .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.